[1-(1-Benzofuran-4-yl)propan-2-yl](methyl)aminehydrochloride
Description
1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is a substituted amine hydrochloride featuring a benzofuran moiety. The compound combines a bicyclic aromatic system (benzofuran) with a secondary amine group, methylated at the propan-2-yl position.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(1-benzofuran-4-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
DKZFBPQFMVQHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2C=COC2=CC=C1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with dehydrating agents.
Alkylation: The benzofuran ring is then alkylated using appropriate alkylating agents to introduce the propan-2-yl group.
Amination: The alkylated benzofuran undergoes amination to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzofuran ring or the propan-2-yl group.
Reduction: Reduction reactions can target the amine group, converting it to various derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidation can yield products such as benzofuran-4-carboxylic acid derivatives.
Reduction: Reduction can produce various amine derivatives.
Substitution: Substitution reactions can yield halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of benzofuran derivatives with biological systems. It can serve as a model compound for investigating the biological activity of benzofuran-containing molecules.
Medicine
In medicinal chemistry, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is of interest due to its potential pharmacological properties. Benzofuran derivatives have been studied for their anti-tumor, antibacterial, and antiviral activities .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The propan-2-yl and amine groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: 1-(4-Fluorophenyl)-2-methylpropan-2-aminehydrochloride
Key Features :
- Aromatic Substituent : Fluorophenyl group (4-fluoro substitution) instead of benzofuran.
- Amine Group : Tertiary amine (methyl and isopropyl groups) vs. secondary amine in the target compound.
- Molecular Formula : C₁₀H₁₅ClFN (Molecular Weight: 203.69 g/mol).
Comparison :
- Benzofuran’s planar structure may enhance π-π stacking interactions in biological targets.
- Amine Substitution : The tertiary amine in the fluorophenyl analog could reduce metabolic degradation compared to the secondary amine in the target compound, which may exhibit faster clearance.
- Pharmacological Implications : Fluorinated aromatic amines often exhibit enhanced blood-brain barrier penetration, whereas benzofuran derivatives may prioritize selectivity for specific CNS targets .
Table 1: Structural and Physical Comparison
*Calculated based on molecular formula.
Sibutramine-Related Compounds
Key Features :
- Examples : Sibutramine Related Compounds A–D (e.g., N-{1-[1-(4-chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride).
- Structural Elements : Chlorophenyl-cyclobutyl backbone with dimethylamine or methylamine groups.
Comparison :
- Aromatic and Cyclic Systems : The chlorophenyl-cyclobutyl system in Sibutramine analogs introduces steric bulk and lipophilicity, contrasting with the benzofuran’s planar structure. This may influence receptor-binding kinetics and metabolic stability.
- Amine Groups : Dimethylamine substituents in Sibutramine analogs enhance hydrophobicity and prolong half-life compared to the target compound’s methylamine group.
- Pharmacological Notes: Sibutramine analogs act as serotonin-norepinephrine reuptake inhibitors (SNRIs). The benzofuran-based compound may lack this mechanism due to structural divergence but could share metabolic pathways (e.g., hepatic oxidation) .
Biological Activity
1-(1-Benzofuran-4-yl)propan-2-ylamine hydrochloride is a compound that belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 1-(1-benzofuran-4-yl)propan-2-amine hydrochloride
- Molecular Formula : C13H18ClN
- Molecular Weight : 239.74 g/mol
- PubChem CID : 45792181
Biological Activity Overview
Benzofuran derivatives, including 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride, exhibit a range of biological activities such as anti-inflammatory, anti-cancer, and antimicrobial effects.
Research indicates that benzofuran compounds can modulate various biological pathways:
- Inhibition of Enzymes : Many benzofurans act as enzyme inhibitors, impacting pathways involved in disease processes.
- Receptor Interaction : These compounds often interact with neurotransmitter receptors, influencing neurological functions and behaviors.
- Antioxidant Activity : Benzofurans may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
A study evaluated the efficacy of benzofuran derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest in the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BF1 | MCF-7 | 12.5 | Apoptosis |
| BF2 | A549 | 15.0 | Cell Cycle Arrest |
Neuropharmacological Effects
Benzofuran derivatives have been studied for their potential neuroprotective effects. In vitro studies showed that these compounds could protect neuronal cells from excitotoxicity induced by glutamate.
Case Study 1: Inhibition of HCV NS5B Polymerase
A molecular docking study revealed that benzofuran derivatives, including 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride, bind effectively to the HCV NS5B polymerase enzyme. The binding affinities were comparable to standard antiviral drugs, suggesting potential as therapeutic agents against hepatitis C virus (HCV).
Case Study 2: Antitubercular Activity
Research conducted on a series of benzofuran compounds indicated that some exhibited significant activity against Mycobacterium tuberculosis. One derivative was advanced to preclinical trials due to its favorable pharmacokinetic profile and efficacy in murine models.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride indicate good oral bioavailability and low toxicity levels in preliminary studies.
| Parameter | Value |
|---|---|
| LogP | 3.5 |
| Solubility | Moderate |
| Toxicity | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
